1,3-Dimethylguanidine

Description

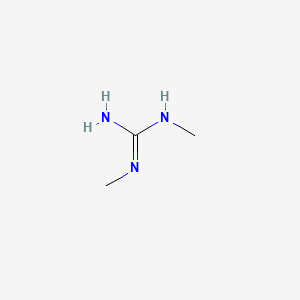

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3/c1-5-3(4)6-2/h1-2H3,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINDOXZENKYESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-71-8 | |

| Record name | Dimethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3324-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-dimethylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 1,3 Dimethylguanidine and Its Derivatives

Classic Synthetic Approaches to Guanidine (B92328) Scaffolds and Adaptations for 1,3-Dimethylguanidine Synthesis

The foundational methods for constructing the guanidine core have been adapted and optimized over the years for the specific synthesis of N,N'-disubstituted derivatives like this compound. These classic approaches often involve condensation reactions and direct alkylation of simpler nitrogen-containing precursors.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of guanidine synthesis. numberanalytics.com A historically significant method for preparing alkylated guanidines involves the reaction of dicyanodiamide with an appropriate amine salt. For instance, the work of Werner and Bell in 1922, which detailed the synthesis of methylguanidine (B1195345) derivatives from dicyanodiamide and methylammonium (B1206745) chloride, established a fundamental pathway that could be adapted for this compound by using dimethylammonium chloride.

Another prevalent classic route is the reaction of cyanamide (B42294) or its derivatives with amines or their salts. The reaction of dimethylamine (B145610) hydrochloride with cyanamide, for example, serves as a pathway to form the dimethylguanidine scaffold. vulcanchem.comgoogle.com This approach typically involves heating the reactants, often in a polar solvent like ethanol (B145695) or in a direct fusion method at high temperatures. nih.gov

Table 1: Examples of Classic Condensation Reactions for Guanidine Synthesis

| Guanidine Precursor | Amine Source | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Dicyanodiamide | Methylammonium chloride | Heating | Methylated Guanidines | |

| Cyanamide | Dimethylamine hydrochloride | Aqueous ethanol, 60°C | Dimethylated Guanidine Intermediate | vulcanchem.com |

| Cyanoguanidine | Amine hydrochlorides | Fusion at 180-200°C or reflux in solvent | Substituted Biguanides (related structures) | nih.gov |

Direct alkylation of guanidine or its precursors is a straightforward and common method for producing this compound. This typically involves treating guanidine hydrochloride with a methylating agent such as dimethyl sulfate (B86663) in an alkaline medium. The reaction proceeds through the deprotonation of guanidine to form a reactive guanidinate ion, which then sequentially attacks the methylating agent. To circumvent issues like over-methylation, precursors such as S-methylisothiourea can be employed, allowing for more selective alkylation. scholaris.ca

Another classic, though less common, route involves the reaction of guanidine with isocyanates. smolecule.com This method builds the substituted guanidine framework by adding the amine functionality of guanidine across the carbon-nitrogen double bond of the isocyanate. For the synthesis of N,N'-dimethylguanidine, this would conceptually involve a reaction with a methyl-substituted isocyanate precursor. The synthesis of isocyanates themselves can be achieved through various means, including the reaction of amino acid esters with phosgene (B1210022) or triphosgene. orgsyn.org

Table 2: Classic Alkylation and Isocyanate-Based Routes

| Starting Material | Reagent | Key Feature | Product | Reference |

|---|---|---|---|---|

| Guanidine hydrochloride | Dimethyl sulfate | Direct methylation in alkaline conditions | This compound | |

| S-methylisothiourea sulfate | Amines | Avoids over-methylation | Substituted Guanidines | scholaris.ca |

| Cyanoguanidine | Methyl iodide | Sequential methylation in DMF | N,N,N'-Trimethyl-1-cyanoguanidine | |

| Guanidine | Isocyanates | Addition reaction to form substituted guanidines | This compound | smolecule.com |

Condensation Reactions in this compound Formation

Contemporary Synthetic Methodologies for this compound

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Research into the synthesis of this compound and its derivatives reflects these priorities, with a focus on green chemistry, catalysis, and streamlined one-pot procedures.

Green chemistry aims to reduce the environmental impact of chemical processes. rsc.org In the context of guanidine synthesis, this translates to developing solvent-free reaction conditions, using less toxic reagents, and employing catalytic methods to improve atom economy. vulcanchem.comacs.org One notable advancement is the use of photocatalysis, where visible light is used to drive the conversion of thioureas to guanidines at room temperature in benign solvents like water and ethanol. organic-chemistry.org Such methods represent a significant step towards more environmentally friendly production of substituted guanidines. smolecule.comkuleuven.be

Catalysis is central to modern organic synthesis, offering pathways with higher efficiency and selectivity under milder conditions. researchgate.net The guanylation of amines, a key step in forming compounds like this compound, can be effectively catalyzed by a variety of systems. Lewis acids such as scandium(III) triflate and ytterbium triflate have been shown to efficiently catalyze the addition of amines to carbodiimides or cyanamide, even in aqueous solutions or under solvent-free conditions. organic-chemistry.org Transition metal catalysts, including those based on copper and palladium, have also been developed for the three-component synthesis of trisubstituted guanidines. organic-chemistry.org Even simple mild bases, like sodium bicarbonate (NaHCO₃), can function as catalysts to prevent side reactions such as over-alkylation in classic synthetic routes.

Table 3: Selected Catalytic Systems for Guanidine Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Scandium(III) triflate | Guanylation of amines with cyanamide | Mild, aqueous conditions | Useful for water-soluble substrates | organic-chemistry.org |

| Ytterbium triflate | Addition of amines to carbodiimides | Solvent-free | High efficiency | organic-chemistry.org |

| Ru(bpy)₃Cl₂ | Conversion of thioureas to guanidines | Visible light, room temp., water/ethanol | Green, mild conditions | organic-chemistry.org |

| Copper(II) chloride | Three-component synthesis (cyanamide, arylboronic acid, amine) | Oxygen (1 atm) | Operational simplicity | organic-chemistry.org |

| Aluminum chloride | Reaction of cyanamide derivatives with amine salts | Reflux in toluene (B28343)/chlorobenzene | Drives reaction to completion | google.com |

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. smolecule.combeilstein-journals.org Several one-pot methodologies have been developed for the synthesis of substituted guanidines. These strategies often involve the in situ formation of a reactive intermediate which is then immediately consumed in a subsequent step. For example, N-alkyl substituted phosphoryl guanidines can be prepared in a one-pot procedure by first forming the N-substituted guanidine from cyanamide and an amine, followed by phosphorylation in the same reaction vessel. researchgate.net Similarly, a one-pot method for converting azides into guanidine derivatives has been reported, showcasing the versatility of this approach. acs.org These streamlined syntheses are highly desirable for creating libraries of guanidine-containing compounds for further research and application. nih.gov

Catalyst-Assisted Routes for this compound Production

Derivatization Strategies of this compound for Enhanced Functionality Research

N-substitution reactions are fundamental in modifying the properties of this compound. These reactions involve the introduction of substituents onto the nitrogen atoms of the guanidine core, which can significantly alter the molecule's steric and electronic characteristics.

One notable example is the reaction of 1,3-bis(p-chlorobenzylideneamino)-1,3-dimethylguanidine with acetic anhydride. This reaction results in the formation of 2-acetyl-1,3-bis(4-chlorobenzylideneamino)-1,3-dimethylguanidine, demonstrating a method for acylation at the 2-position of the guanidine structure. prepchem.com

Another significant derivatization involves the reaction of 2-cyano-1,3-dimethylguanidine with an amine hydrochloride, such as a phenethylamine (B48288) hydrochloride derivative. This fusion reaction, conducted at elevated temperatures, yields an N¹,N²,N⁵-trisubstituted biguanide (B1667054) with excellent yields. beilstein-journals.orgnih.gov This method highlights the utility of the cyano group as a reactive handle for further substitution.

The following table summarizes key N-substitution reactions of this compound derivatives:

Interactive Table: N-Substitution Reactions of this compound Derivatives| Reactant | Reagent | Product | Significance |

|---|---|---|---|

| 1,3-bis(p-chlorobenzylideneamino)-1,3-dimethylguanidine | Acetic anhydride | 2-acetyl-1,3-bis(4-chlorobenzylideneamino)-1,3-dimethylguanidine | Demonstrates acylation at the 2-position. prepchem.com |

Synthesis of this compound-Based Heterocyclic Compounds

The guanidine functional group within this compound serves as a versatile building block for the synthesis of various heterocyclic compounds. These reactions often involve the cyclization of a guanidine-containing intermediate.

Biguanides, which can be derived from this compound, are known precursors to several heterocyclic systems, including 1,3,5-triazines and pyrimidines. nih.gov For instance, the intramolecular aromatic electrophilic substitution of certain biguanide intermediates under high-temperature conditions can lead to the formation of 1,3-diaminobenzoquinazoline derivatives. beilstein-journals.orgnih.gov

Furthermore, the reaction of ortho-substituted anilines with cyanoguanidine (a related precursor) can result in cyclization to form guanidino-heterocycles. nih.gov While not a direct reaction of this compound, this illustrates the general reactivity pattern of the guanidine moiety in forming heterocyclic structures. The synthesis of pyrimidine (B1678525) derivatives can also be achieved using this compound as a starting material. google.com

The development of multicomponent, one-pot, and stepwise reactions utilizing amino acid-based [3+2] cycloadditions of azomethine ylides represents a powerful strategy for synthesizing diverse heterocyclic compounds. beilstein-journals.org This approach, while not directly starting from this compound, provides a conceptual framework for how guanidine-containing structures could potentially be incorporated into complex heterocyclic scaffolds. beilstein-journals.org

Interactive Table: Heterocyclic Systems from Guanidine Derivatives

| Precursor Type | Heterocyclic Product | Reaction Type |

|---|---|---|

| Biguanide | 1,3,5-Triazines, Pyrimidines | Cyclization |

| Biguanide intermediate | 1,3-Diaminobenzoquinazoline | Intramolecular Aromatic Electrophilic Substitution |

| Guanidine derivative | Pyrimidine derivatives | Cyclization |

Formation of Polymeric Structures Incorporating this compound Moieties

The incorporation of this compound units into polymeric structures is an emerging area of research, driven by the potential for creating functional materials with unique properties. Guanidine-containing polymers are being explored for various applications, including as catalysts and in materials science. solubilityofthings.com

A patent application describes the creation of membranes for gas separation that include a selective polymer layer comprising a polyguanidine polymer. googleapis.com Among the listed polyguanidine polymers are polytetramethylene N,N'-dimethylguanidine and polyhexamethylene N,N'-dimethylguanidine, indicating that this compound can be incorporated as a repeating unit in a polymer chain. googleapis.com These polymers can be synthesized through various polymerization techniques, with the resulting materials showing promise for applications such as carbon dioxide capture. googleapis.com

The use of guanidine derivatives as catalysts in polymerization reactions is also well-documented. For example, 1,1,3,3-tetramethylguanidine, a closely related compound, has been used as an organocatalyst for the ring-opening polymerization of α-amino acid N-carboxyanhydrides and L-lactide. dntb.gov.uadntb.gov.uarsc.org This suggests the potential for this compound to act as a catalyst or to be incorporated into polymers that themselves have catalytic activity.

Research has also been conducted on functional polymers containing various nitrogen-based functional groups for applications in sorption and catalysis. researchgate.net This broader context of functional polymer synthesis provides a basis for the future development of polymers specifically incorporating this compound for targeted applications.

Theoretical and Computational Investigations of 1,3 Dimethylguanidine

Quantum Mechanical Studies of 1,3-Dimethylguanidine Electronic Structure

Quantum mechanical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. For this compound, these studies focus on the unique Y-shaped delocalized π-system of the guanidine (B92328) core.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. rutgers.edu It has been successfully applied to study guanidine and its derivatives, providing insights into their geometry, stability, and reactivity. mdpi.comirb.hrscirp.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(d,p), are employed to optimize molecular structures and predict vibrational frequencies. mdpi.comirb.hrscirp.orgrsc.org

Studies on substituted guanidines show that the C-N bond lengths within the guanidine fragment are intermediate between single and double bonds, indicating significant electron delocalization. rsc.org For this compound, the methyl groups act as electron-donating groups, which further influences the electron density distribution across the N-C-N backbone. cymitquimica.com This delocalization is a key factor in the high basicity of guanidines. irb.hr DFT has been used to model the reaction mechanisms involving guanidines, such as their role in cycloaddition reactions or as catalysts. irb.hrirb.hr For instance, DFT calculations were instrumental in a study of the degradation of metformin (B114582), a biguanide (B1667054) derivative, where this compound was identified as a transformation product. rsc.org The calculations helped to elucidate the reaction pathways and energy barriers involved. rsc.org

| Parameter | Typical Calculated Value | Significance |

| C=N Bond Length | ~1.28 - 1.30 Å | Shorter bond, indicating double bond character. |

| C-N Bond Length | ~1.33 - 1.39 Å | Intermediate between single and double bond length, indicating π-delocalization. rsc.org |

| N-C-N Bond Angle | ~120° | Consistent with sp² hybridization of the central carbon and a planar geometry. |

| C-N-H Bond Angle | ~115-120° | Typical for sp² hybridized nitrogen. |

Data generalized from studies on guanidine and its derivatives.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide a detailed description of molecular orbitals (MOs). researchgate.netmit.edu The application of these methods to guanidines helps in understanding their bonding, electronic transitions, and reactivity based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wfu.edubccampus.cautah.edu

In the guanidine framework, the HOMO is typically a π-type orbital resulting from the combination of p-orbitals on the central carbon and the three nitrogen atoms. This delocalized orbital is responsible for the molecule's nucleophilic and basic character. The LUMO is a corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO, making the molecule more basic and more reactive towards electrophiles compared to unsubstituted guanidine. Ab initio studies have been crucial in calculating properties like proton affinities and rotational energy barriers in substituted guanidines. researchgate.netacs.org

Density Functional Theory (DFT) Calculations for this compound Systems

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the dynamic behavior of flexible molecules like this compound. researchgate.net These methods explore the different spatial arrangements of atoms and the energy associated with them.

Guanidine derivatives can exist in different tautomeric forms, which are isomers that interconvert through the migration of a proton. numberanalytics.com For this compound, tautomerism involves the shift of a proton between the nitrogen atoms. The relative stability of these tautomers is influenced by factors such as substitution patterns and the solvent environment. numberanalytics.comresearchgate.net Computational studies, including DFT, can predict the relative energies of different tautomers, helping to identify the most stable form under specific conditions. scirp.orgrsc.org

Protonation is a defining feature of guanidines, making them strong organic bases. irb.hrineosopen.org The high stability of the resulting guanidinium (B1211019) cation, which features extensive resonance delocalization of the positive charge over all three nitrogen atoms, is the reason for this strong basicity. encyclopedia.pub Computational models are used to study the structure of the protonated form and to calculate proton affinities. researchgate.net The site of protonation in substituted guanidines is a key question that can be addressed by these methods.

The rotation around the C-N bonds in this compound is a key conformational process. Due to the partial double bond character from π-delocalization, this rotation is restricted, leading to a significant rotational energy barrier. Ab initio studies on substituted guanidines have been performed to calculate these barriers. acs.org

The conformational landscape of this compound is determined by the rotation of the two methyl groups. A systematic conformational search can identify the minimum energy conformers and the transition states connecting them. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. For related disubstituted systems, the relative stability of conformers depends on minimizing steric interactions. spcmc.ac.inlibretexts.org For this compound, the interplay between the steric hindrance of the methyl groups and the electronic effects of delocalization determines the preferred conformations.

| Bond of Rotation | System | Calculated Barrier (kcal/mol) | Method |

| C-N | Guanidine | ~8-12 | Ab initio SCF acs.org |

| C=N | Formamidine (related system) | ~15-20 | DFT |

Values are generalized from computational studies on guanidine and related molecules.

Tautomeric Equilibria and Protonation States of this compound

Basicity and pKa Prediction for this compound in Different Solvent Environments

The exceptional basicity of guanidines is one of their most important properties. ineosopen.org The pKa of a compound is a measure of its acidity in its protonated form and is highly dependent on the solvent. Computational chemistry offers several approaches to predict pKa values. chemrxiv.org

These methods often involve calculating the Gibbs free energy change of the deprotonation reaction in the gas phase using high-level quantum mechanical calculations and then correcting for solvation effects using continuum solvent models (like PCM) or explicit solvent molecules. scirp.orgacs.org Studies have shown that linear relationships can be established between calculated properties, such as specific bond lengths in the neutral molecule, and the experimental aqueous pKa values for a series of related guanidine compounds. acs.orgnih.gov An error of about 5.7 kJ/mol (or 1.36 kcal/mol) in the calculated Gibbs free energy can lead to an error of one pKa unit. nih.gov

For this compound, the electron-donating methyl groups increase the electron density on the nitrogen atoms, stabilizing the positive charge in the protonated form and thus increasing its basicity compared to unsubstituted guanidine. cymitquimica.com Predicting how the pKa changes in different solvents (e.g., water, DMSO, acetonitrile) is a complex task where computational models are particularly valuable, as they can account for the specific interactions between the solute and the solvent molecules. chemrxiv.org

Computational Analysis of Reaction Mechanisms Involving this compound as a Reagent or Catalyst

The unique structural and electronic properties of this compound, particularly its high basicity and potential for hydrogen bonding, make it an interesting subject for theoretical and computational investigations. Density Functional Theory (DFT) calculations have emerged as a powerful tool to elucidate the intricate mechanisms of reactions where this compound can act as either a catalyst or a reagent. These studies provide detailed insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally.

Catalysis in Proton Transfer Reactions

This compound (also referred to as N,N'-dimethylguanidine) is recognized for its ability to catalyze reactions involving proton transfer, such as the isomerization of alkynes to allenes. This transformation is fundamental in organic synthesis. Computational analyses have been employed to compare the catalytic efficiency and mechanism of this compound with other catalysts.

A key reaction studied is the 1,3-proton transfer in alkyne-allene isomerization. researchgate.net Computational analysis reveals that the mechanism is nuanced, sometimes involving "hidden transition states" which correspond to a second proton transfer step that follows the main transition state. researchgate.net This highlights the complexity of what might appear to be a simple proton shift. The guanidine moiety acts as a proton shuttle, accepting a proton from one carbon and delivering it to another within the same substrate molecule. The energetic landscape of this process, including the barriers for proton abstraction and delivery, dictates the catalytic efficiency.

Reactivity in Cycloaddition Reactions

Computational studies have also explored the role of guanidines as reagents, specifically as dipolarophiles in [3+2] cycloaddition reactions. A detailed DFT study using the B3LYP functional investigated the 1,3-dipolar cycloaddition between azides and the C=N double bond of guanidine to form tetrazoles. nih.govmdpi.comnih.gov While the model system used unsubstituted guanidine, the findings provide a foundational understanding applicable to substituted derivatives like this compound. nih.gov

The study modeled two potential regioisomeric pathways:

Path (a): The carbon atom of the guanidine binds to the terminal nitrogen of the azide (B81097), and the imino nitrogen of the guanidine binds to the inner nitrogen of the azide. mdpi.com

Path (b): The imino nitrogen of the guanidine interacts with the terminal nitrogen of the azide. mdpi.com

The calculations revealed that the uncatalyzed reaction is feasible but requires drastic conditions due to high activation barriers. nih.govmdpi.com For the reaction between hydrazoic acid and unsubstituted guanidine, path (b) was found to be significantly more favorable energetically than path (a). mdpi.com

The study noted that the introduction of substituents on the guanidine or azide would affect the reactivity. nih.govnih.gov The methyl groups in this compound, being electron-donating, would alter the electronic properties of the guanidine C=N bond, thereby influencing the orbital interactions and activation energies of the cycloaddition reaction. These theoretical models are crucial for predicting how substituted guanidines will behave in such reactions and for designing new synthetic routes. nih.gov

Mechanistic Studies of 1,3 Dimethylguanidine in Chemical Reactions

Base Catalysis by 1,3-Dimethylguanidine in Non-Aqueous Systems

This compound is a strong organic base (pKa ~13.6) that is highly effective in non-aqueous solvent systems. Its solubility in many organic solvents makes it a versatile base catalyst for a wide range of reactions where water must be excluded. cymitquimica.com

The primary role of this compound as a base catalyst is to initiate reactions by abstracting a proton from a substrate molecule. This deprotonation step generates a reactive nucleophile or anion, which then participates in the subsequent steps of the reaction mechanism. The high pKa of its conjugate acid ensures that this compound can deprotonate a variety of carbon and heteroatom acids that are unreactive towards weaker bases.

The mechanism of deprotonation is a fundamental acid-base reaction. The lone pair of electrons on one of the nitrogen atoms of this compound attacks an acidic proton (H-A) on the substrate. This results in the formation of a resonance-stabilized 1,3-dimethylguanidinium cation and the substrate's conjugate base (A⁻).

Reaction: this compound + H-A ⇌ [1,3-Dimethylguanidinium]⁺ + A⁻

This initial deprotonation is the rate-determining step in many catalytic cycles. The efficiency of this step depends on the acidity of the substrate, the strength of the base, and the solvent used. researchgate.net For example, in the synthesis of biguanides, the fusion of an amine hydrochloride with 2-cyano-1,3-dimethylguanidine demonstrates its role in facilitating addition-elimination pathways. nih.govbeilstein-journals.org

In general, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often effective for reactions catalyzed by guanidines. These solvents can dissolve the polar guanidine (B92328) catalyst and various substrates while effectively solvating the charged intermediates (like the guanidinium (B1211019) cation) formed during the reaction. This stabilization of charged species can lower the activation energy of key steps in the catalytic cycle.

In contrast, non-polar solvents like benzene (B151609) or toluene (B28343) may be preferred for certain transformations. For example, in a study on the catalytic cyclization of diamine boranes, switching the solvent from THF to benzene significantly improved the reaction yield and speed. bohrium.com The solvent can influence the aggregation state of the catalyst and the conformation of transition states, thereby affecting both activity and selectivity, particularly in asymmetric catalysis. The precise effect is highly dependent on the specific reaction, as the solvent can interact differently with the ground states, transition states, and intermediates of the catalytic cycle. bohrium.com

| Solvent Type | General Effect on Guanidine Catalysis | Example |

| Polar Aprotic (e.g., DMF, MeCN) | Enhances solubility of polar reactants and stabilizes charged intermediates, often increasing reaction rates. | Used to enhance reaction efficiency in various syntheses. |

| Non-Polar (e.g., Benzene, Toluene) | Can improve yield and reaction speed in specific cases by influencing catalyst aggregation and transition state geometry. bohrium.com | Improved yield in the catalytic cyclization of diamine boranes. bohrium.com |

| Ethereal (e.g., THF) | Common solvent, but may lead to slower reactions compared to more polar or non-polar alternatives depending on the specific transformation. bohrium.com | Slower conversion observed in diamine borane (B79455) cyclization compared to benzene. bohrium.com |

Deprotonation Mechanisms Initiated by this compound

This compound as a Nucleophile or Ligand in Coordination Chemistry Research

This compound possesses a nucleophilic imine nitrogen and a planar, resonance-stabilized structure, making it an effective ligand in coordination chemistry. Current time information in Bangalore, IN.researchgate.net Its behavior is primarily that of a strong σ-donor. While simple alkylguanidines are typically monodentate, the incorporation of the 1,3-dimethylguanidyl moiety into larger molecular scaffolds allows for the design of complex polydentate ligands. researchgate.netdntb.gov.uadntb.gov.ua These ligands have been explored for their ability to form stable complexes with a variety of transition metals, influencing the electronic and steric environment of the metal center. The synthesis of such ligands often involves reacting a suitable backbone, like o-phenylenediamine, with reagents that introduce the this compound group. researchgate.net

The formation of metal complexes with ligands containing the this compound unit has been documented, particularly with polydentate systems where it acts as one of the donor groups. For instance, derivatives such as 2,2′-o-phenylenebis(this compound) have been synthesized and complexed with metals like zinc. researchgate.net The synthesis of biguanide (B1667054) compounds, which are potent ligands, can also proceed through intermediates like 2-cyano-1,3-dimethylguanidine, highlighting its role as a precursor in forming complex metal-binding agents. google.com

While specific thermodynamic stability constants for simple metal-1,3-dimethylguanidine complexes are not extensively reported in the literature, the formation of stable complexes with its derivatives is well-established. The stability of these complexes is a critical factor in their application, for example, in catalysis. Research on related systems indicates that guanidine-metal bonds are robust. researchgate.net The table below summarizes the synthesis of representative metal complexes involving ligands derived from this compound.

Table 1: Synthesis of Metal Complexes with Ligands Incorporating the this compound Moiety

| Ligand System | Metal Ion | Synthetic Method | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 2,2′-o-Phenylenebis(this compound) | Zn(II) | Reaction of the ligand with ZnCl₂ | Chelated complex | researchgate.net |

| 2-(Benzo[d]thiazol-2-yl)-1,3-dimethylguanidine | - | Synthesized from 2-aminobenzothiazole (B30445) derivatives | Potential ligand for molecular docking studies | mdpi.com |

| 2-Cyano-1,3-dimethylguanidine (precursor) | - | Reacted with amine hydrochlorides at high temperature | Forms N-substituted biguanides, which are strong metal ligands | google.com |

The coordination mode of this compound is dictated by its molecular structure. As a standalone molecule, it is expected to act as a monodentate ligand, coordinating to a metal center through its unsubstituted imine nitrogen atom. However, when two 1,3-dimethylguanidyl groups are incorporated into a rigid scaffold, such as an o-phenylene backbone, they can act in concert to form a bidentate chelating ligand. dntb.gov.uadntb.gov.ua

A definitive example is the crystal structure of 2,2′-o-phenylenebis(this compound), which demonstrates this chelation. researchgate.netshoyaku.ac.jpshoyaku.ac.jp In this compound, the two guanidine moieties are nearly coplanar with the central benzene ring, allowing both imine nitrogens to coordinate to a single metal center. researchgate.net This chelate effect generally leads to the formation of thermodynamically more stable metal complexes compared to their monodentate analogues. researchgate.net Bridging modes for simple this compound are not commonly observed; this behavior is more typical for guanidinate anions in dinuclear complexes. researchgate.net

The structural parameters from the crystallographic analysis of 2,2′-o-phenylenebis(this compound) provide insight into the geometry of the coordinated guanidyl group.

Table 2: Selected Structural Data for 2,2′-o-Phenylenebis(this compound)

| Parameter | Description | Value | Reference |

|---|---|---|---|

| C-N Bond Lengths | Within the guanidine core | ~1.3-1.4 Å | researchgate.net |

| N-C-N Bond Angles | Angles around the central carbon of the guanidine group | Approx. 120° | Current time information in Bangalore, IN. |

| Molecular Geometry | The two guanidyl groups | Nearly coplanar with the benzene ring | researchgate.net |

Note: Data is for the free ligand, which illustrates the geometry available for chelation.

Advanced Spectroscopic and Structural Characterization Techniques for 1,3 Dimethylguanidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 1,3-Dimethylguanidine Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons, while multi-dimensional techniques are employed for definitive resonance assignments.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Assigning this compound Resonances

While 1D ¹H NMR spectra of this compound show a characteristic signal for the N-methyl groups around δ 2.70 ppm, a complete assignment requires two-dimensional (2D) NMR techniques. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the N-H protons and the protons of the methyl groups, provided the N-H protons are not undergoing rapid exchange with the solvent. rsc.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.orgnih.gov This is crucial for assigning the methyl carbons and the guanidinyl carbon if it is protonated.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances in the this compound molecule.

Table 1: Assigned ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-C̲H₃ | ~2.70 | ~28 | C=N |

| N-H | Variable | - | C=N, N-CH₃ |

| C̲=N | - | ~160 | N-H, N-CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The N-H proton signal is often broad and its observation depends on the experimental conditions.

Variable Temperature NMR Studies for Conformational Dynamics of this compound

Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating the dynamic processes and conformational equilibria in molecules. numberanalytics.comox.ac.uk For this compound, several dynamic processes can be studied using VT-NMR, including:

Rotation around C-N bonds: The guanidinium (B1211019) group is known for its resonance stabilization, which imparts a degree of double-bond character to the C-N bonds. This can lead to restricted rotation and the existence of different conformers at low temperatures. VT-NMR can be used to determine the energy barrier for this rotation.

Proton Exchange: The N-H protons of this compound can undergo exchange with other protic species in solution. The rate of this exchange is temperature-dependent and can be studied by observing the changes in the line shape of the N-H and other exchangeable proton signals. At low temperatures, the exchange may be slow enough to observe distinct signals and their couplings, while at higher temperatures, a single, averaged signal may be observed. umn.edu

By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic parameters such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for these dynamic processes can be determined. numberanalytics.com

Vibrational Spectroscopy (IR and Raman) of this compound

Interpretation of Characteristic Vibrational Modes of this compound

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H stretch | 3300-3500 | Stretching of the N-H bonds. Often broad due to hydrogen bonding. |

| C-H stretch | 2800-3000 | Symmetric and asymmetric stretching of the methyl C-H bonds. |

| C=N stretch | 1640-1690 | Stretching of the carbon-nitrogen double bond in the guanidinium core. |

| N-H bend | 1550-1650 | Bending (scissoring) vibration of the N-H bonds. |

| C-N stretch | 1000-1350 | Stretching of the carbon-nitrogen single bonds. |

The precise frequencies of these modes can be influenced by the physical state of the sample (solid or liquid) and the presence of intermolecular interactions.

Hydrogen Bonding Network Analysis in this compound Systems

Hydrogen bonding plays a significant role in the structure and properties of this compound, particularly in the solid state and in protic solvents. mdpi.comnumberanalytics.com Vibrational spectroscopy is a sensitive probe of hydrogen bonding. mst.edu The formation of hydrogen bonds typically leads to:

A broadening and a shift to lower frequencies (red shift) of the N-H stretching bands.

A shift to higher frequencies (blue shift) of the N-H bending modes.

By analyzing these spectral changes, information about the strength and nature of the hydrogen-bonding network can be obtained. In the solid state, the presence of sharp, distinct N-H stretching bands can indicate a well-ordered crystalline structure with specific hydrogen-bonding patterns.

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and Its Salts

A single-crystal X-ray diffraction study would yield a wealth of structural information, as summarized in the table below.

Table 3: Information Obtainable from X-ray Crystallography of this compound Salts

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, N-H, C-H). |

| Bond Angles | The angles between adjacent bonds (e.g., N-C-N). |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds. |

| Crystal Packing | The arrangement of molecules in the crystal lattice. |

This detailed structural information is invaluable for understanding the solid-state properties of this compound and for designing new materials with specific properties.

Elucidation of Solid-State Structures and Crystal Packing of this compound

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wustl.edu By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can map the electron density and, consequently, the positions of individual atoms. wustl.edutulane.edu This method has been instrumental in confirming the planar geometry of the guanidine (B92328) core in derivatives of this compound. vulcanchem.com

The crystal packing of guanidine derivatives is often stabilized by a network of intermolecular hydrogen bonds. arabjchem.org In the solid state, these interactions dictate how individual molecules arrange themselves into a larger, ordered lattice. For instance, studies on related compounds have revealed the formation of specific ring motifs, such as R22(8) and S5, through N—H···N and C—H···N hydrogen bonds. arabjchem.org These interactions, along with weaker C—H···O and C—H···π interactions, contribute to the formation of a stable three-dimensional network. arabjchem.org

Crystallographic data for guanidinium-based structures provide detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and the nature of its chemical bonds.

Table 1: Example Crystallographic Data for a Guanidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9351(4) |

| b (Å) | 11.1687(6) |

| c (Å) | 16.1281(9) |

| α (°) | 73.713(5) |

| β (°) | 80.362(5) |

| γ (°) | 72.882(4) |

Note: This data is illustrative and based on a related guanidine structure to demonstrate the type of information obtained from X-ray crystallography. arabjchem.org

Co-crystallization Studies Involving this compound for Host-Guest Interactions

Co-crystallization is a powerful technique used to study and engineer the interactions between different molecules in the solid state. This process involves crystallizing a target molecule, in this case, this compound, with a "guest" molecule to form a new crystalline structure held together by non-covalent interactions. These host-guest systems are of significant interest in supramolecular chemistry for applications such as molecular recognition, catalysis, and drug delivery. core.ac.uk

The ability of this compound to form hydrogen-bonded networks and engage in cation-π interactions makes it a valuable component in designing molecular receptors. The dimethyl groups can create hydrophobic pockets that help to stabilize guest molecules within the host-guest complex.

For example, macrocyclic hosts like pillar nih.govarenes have been studied for their ability to encapsulate guest molecules, including those with guanidinium groups. researchgate.net The formation of these host-guest complexes can be driven by a combination of forces, including π-π stacking, hydrophobic interactions, and electrostatic interactions. core.ac.uk The study of these complexes provides fundamental insights into the principles of molecular recognition.

Mass Spectrometry Techniques for Investigating this compound Reaction Pathways

Mass spectrometry is an indispensable analytical tool for identifying and characterizing chemical compounds by measuring their mass-to-charge ratio (m/z). wikipedia.org It is particularly valuable for studying reaction pathways, as it can detect and identify transient intermediates and final products.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. umb.edu This capability is crucial for identifying unknown reaction intermediates and distinguishing between compounds with very similar nominal masses. umb.edu

HRMS has been effectively used to study the transformation of related compounds in various chemical processes. For instance, in studies of disinfection byproducts, HRMS techniques such as gas chromatography-high resolution mass spectrometry (GC-HRMS) and high-pressure liquid chromatography-electrospray ionization high-resolution mass spectrometry (HPLC-ESI/HRMS) have been vital in identifying reaction products. researchgate.net The high resolving power of instruments like the Orbitrap mass spectrometer enables the confident identification of small molecules in complex mixtures. nih.gov

Table 2: Key Features of HRMS for Reaction Analysis

| Feature | Description |

|---|---|

| High Mass Accuracy | Allows for the determination of elemental formulas for unknown compounds. |

| High Resolving Power | Separates ions with very close m/z values, reducing spectral overlap. umb.edu |

| Sensitivity | Enables the detection of low-abundance reaction intermediates. |

| Versatility | Can be coupled with various separation techniques like HPLC and GC for complex mixture analysis. researchgate.netfda.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of this compound

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information about the original ion. The fragmentation pattern is often unique to a specific molecule and can be used as a "fingerprint" for identification.

In a typical MS/MS experiment, a precursor ion is selected in the first stage of the mass spectrometer (MS1). wikipedia.org This ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.orgunt.edu The resulting product ions are then separated and detected in the second stage of the mass spectrometer (MS2). wikipedia.org

Fragmentation analysis of guanidine-containing compounds can reveal characteristic losses. For example, studies on methylated arginine-containing peptides, which have a guanidinium group, show characteristic fragmentation pathways, including the loss of neutral molecules like monomethylamine or dimethylcarbodiimide. researchgate.net This information is critical for distinguishing between isomers and elucidating the connectivity of atoms within the molecule.

Table 3: Common Fragmentation Techniques in Tandem Mass Spectrometry

| Technique | Description |

|---|---|

| Collision-Induced Dissociation (CID) | Ions are fragmented by collision with a neutral gas. unt.edu |

| Electron-Capture Dissociation (ECD) | Ions capture low-energy electrons, leading to fragmentation. |

| Electron-Transfer Dissociation (ETD) | Reagent anions transfer an electron to the precursor ion, causing fragmentation. |

| Infrared Multiphoton Dissociation (IRMPD) | Ions are heated by absorbing multiple infrared photons until they fragment. nationalmaglab.org |

Supramolecular Chemistry and Non Covalent Interactions of 1,3 Dimethylguanidine

Hydrogen Bonding Motifs Involving 1,3-Dimethylguanidine

Hydrogen bonding is a defining feature of this compound's chemistry. The neutral molecule possesses two N-H groups that act as hydrogen bond donors and a nitrogen atom that can act as an acceptor. nih.gov Upon protonation to form the 1,3-dimethylguanidinium cation, the molecule becomes a powerful hydrogen bond donor, with the positive charge significantly enhancing the acidity of the N-H protons. This enables the formation of robust and highly directional hydrogen bonds, which are fundamental to its role in molecular recognition and self-assembly.

Directionality and Strength of Hydrogen Bonds in this compound Architectures

The geometry of this compound is central to the directionality of its hydrogen bonds. The guanidinium (B1211019) core is planar, with N-C-N bond angles of approximately 120°, a result of the delocalization of the pi-electron system across the three nitrogen atoms. This planarity, combined with the trigonal arrangement of the substituents around the central carbon, dictates the spatial orientation of the N-H donor groups.

In the protonated 1,3-dimethylguanidinium cation, the two N-H groups of the primary amine and the N-H of the secondary amine are positioned to act as a multi-point hydrogen bond donor array. These donors can interact with suitable acceptors, such as carboxylates, phosphates, or sulfates, in a highly directional manner. The strength of these hydrogen bonds is significant, driven by both the electrostatic attraction between the cationic guanidinium group and an anionic acceptor, and the inherent polarity of the N-H bonds. While precise energy values are system-dependent, the interaction between a guanidinium cation and a carboxylate anion to form a bidentate, charge-assisted hydrogen-bonded pair is known to be one of the strongest and most common recognition motifs in biological and synthetic systems.

Crystal structure analyses of complexes containing the 1,3-dimethylguanidinium moiety provide direct evidence of these interactions. For instance, in a platinum(II) complex, the coordinated this compound ligand maintains its planar guanidine (B92328) skeleton. acs.org The bond lengths and angles are characteristic of a metal-imino tautomer, where the N-H groups remain available for hydrogen bonding with counter-ions or solvent molecules within the crystal lattice. acs.org The strength of a hydrogen bond is highly dependent on the D–H⋯A (Donor-Hydrogen-Acceptor) angle, with conventional hydrogen bonds showing a strong preference for linearity (180°). Angles below 120° are generally not considered to represent significant hydrogen bonding interactions. rsc.orgresearchgate.net The rigid, planar structure of the 1,3-dimethylguanidinium core facilitates the formation of these optimal, near-linear hydrogen bonds.

Table 1: Typical Geometric Parameters of the Guanidine Core

| Parameter | Typical Value | Significance for Hydrogen Bonding |

| C-N Bond Length | ~1.32 Å | Indicates significant double-bond character due to resonance, contributing to the planarity and rigidity of the core. |

| N-C-N Bond Angle | ~120° | Enforces a trigonal planar geometry, defining the spatial orientation of the hydrogen bond donors. |

| Preferred D-H⋯A Angle | 140-180° | Optimal alignment for strong, directional hydrogen bonds, which the guanidinium geometry is well-suited to form. rsc.org |

Role of this compound in Self-Assembly Processes through Hydrogen Bonding

The capacity of this compound to form strong, directional hydrogen bonds makes it an effective component in programmed self-assembly. The specific arrangement of its hydrogen bond donors and acceptors allows for the formation of predictable supramolecular motifs, such as dimers, chains, and more complex networks.

In the solid state, 1,3-dimethylguanidinium cations can assemble with suitable counter-anions to form extended, ordered structures. For example, it can form dimeric aggregates through pairwise hydrogen bonds. researchgate.net A common motif involves the two N-H donors of one guanidinium group binding to two acceptor sites on an anion (e.g., the two oxygen atoms of a carboxylate), while another guanidinium unit binds in a similar fashion. This creates a charge-neutralized, hydrogen-bonded dimer that can serve as a larger building block for further assembly.

If the counter-ion has multiple acceptor sites or if linker molecules with hydrogen bond acceptor groups are introduced, these dimeric units can be extended into one-dimensional chains or two-dimensional sheets. The reliability and directionality of the N-H⋯anion hydrogen bonds ensure high fidelity in the assembly process. mdpi.com The interplay between these strong hydrogen bonds and other, weaker interactions like C-H⋯π or π-π stacking can lead to the formation of complex three-dimensional supramolecular architectures. researchgate.netmolaid.com

Ion-Pairing and Electrostatic Interactions with this compound

Beyond its hydrogen bonding capabilities, the chemistry of this compound is dominated by electrostatic and ion-pairing interactions, particularly when it is in its protonated, cationic form. The delocalized positive charge of the 1,3-dimethylguanidinium cation is not confined to a single atom but is spread across the central carbon and three nitrogen atoms. This diffuse charge, coupled with the hydrogen bond donor sites, makes the cation an exceptional receptor for anions and a key component in the design of ionic liquids.

Anion Recognition by this compound and its Derivatives

Anion recognition is a central theme in supramolecular chemistry, and the guanidinium group is one of the most effective binding motifs for anionic guests. dntb.gov.ua The 1,3-dimethylguanidinium cation recognizes anions through a powerful combination of electrostatic attraction and hydrogen bonding. This dual-interaction mechanism leads to high binding affinities and, in well-designed systems, high selectivity for specific anions.

The planar structure and the arrangement of N-H donors allow the 1,3-dimethylguanidinium unit to form multiple hydrogen bonds with a single anion. It is particularly adept at binding oxoanions like carboxylates, sulfates, and phosphates. For instance, it can form a bidentate hydrogen bonding pattern with the two oxygen atoms of a carboxylate group, an interaction that is highly favored both enthalpically and entropically. The binding involves the transfer of the acidic protons of the guanidinium N-H groups to the basic sites of the anion, resulting in strong, charge-assisted hydrogen bonds. In crystal structures, guanidinium cations and dihydrogenarsenate anions have been shown to interact through N—H⋯O hydrogen bonds. nih.gov

Derivatives of this compound have been incorporated into more complex macrocyclic or acyclic receptors to enhance their anion binding properties. In these host-guest systems, the guanidinium moiety serves as the primary binding site, while the larger molecular framework provides a pre-organized cavity that complements the size and shape of the target anion, leading to even greater selectivity.

Table 2: Interactions Involved in Anion Recognition by 1,3-Dimethylguanidinium

| Interaction Type | Description | Key Anions Recognized |

| Charge-Assisted Hydrogen Bonding | Strong, directional N-H···A⁻ bonds, where A is an acceptor atom on the anion. The positive charge of the cation enhances N-H acidity. | Carboxylates (RCOO⁻), Phosphates (e.g., H₂PO₄⁻), Sulfates (SO₄²⁻), Halides (e.g., F⁻, Cl⁻) dntb.gov.uanih.govrsc.org |

| Electrostatic Attraction | The overall positive charge of the guanidinium cation is strongly attracted to the negative charge of the anion. | All anionic species. |

| Chelation Effect | The multiple N-H donors can bind to multiple sites on a single anion (e.g., the two oxygens of a carboxylate), leading to a stable chelate-like complex. | Oxoanions (e.g., RCOO⁻, NO₃⁻). |

Formation of Ionic Liquids Featuring 1,3-Dimethylguanidinium Cations

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued as designer solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable properties. tib.eu The 1,3-dimethylguanidinium cation is an effective component for creating ILs. By pairing it with a variety of anions, it is possible to synthesize guanidinium-based ILs with a wide range of physicochemical properties.

New room-temperature ionic liquids have been developed based on tetra-alkyl-dimethylguanidinium cations. nih.gov The properties of these ILs, such as viscosity, density, and melting point, are determined by the nature of both the cation and the anion. The substitution of the guanidinium core with alkyl groups, like the two methyl groups in this compound, helps to disrupt the crystal lattice packing that is characteristic of simple inorganic salts, thus lowering the melting point.

X-ray photoelectron spectroscopy (XPS) studies on guanidinium-based ILs suggest that the cation-anion interaction may be weaker compared to other common IL families, such as those based on imidazolium (B1220033) cations. molaid.com This is attributed to the high degree of charge delocalization within the guanidinium core. A "freer" or more available anion can lead to enhanced reactivity or functionality, for instance, in the dissolution of biomolecules like cellulose. molaid.com The ability to tune the properties of the resulting IL by modifying the alkyl substituents on the guanidinium cation and by selecting different anions makes these compounds highly versatile for various applications.

Host-Guest Chemistry with this compound as a Receptor or Guest

In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule through non-covalent interactions. This compound and its derivatives can participate in these systems as either the host (receptor) or, less commonly, the guest.

When incorporated into a larger molecular structure, the 1,3-dimethylguanidinium unit acts as a powerful recognition site for anionic guests, as discussed in the context of anion recognition. The host molecule is designed to present a convergent array of hydrogen bond donors from one or more guanidinium groups to create a specific binding pocket for the guest. The principle of preorganization is key; a rigid host molecule that does not require significant conformational change to bind the guest will form a more stable complex due to a smaller entropic penalty.

The ability of this compound to form not only hydrogen bonds but also cation-π interactions makes it a versatile component in receptor design. The planar, electron-deficient guanidinium core can interact favorably with the electron-rich surfaces of aromatic rings. Furthermore, the methyl groups on the this compound moiety can create hydrophobic pockets that help to stabilize the binding of guest molecules within the host's cavity. This multi-point interaction capability allows for the design of sophisticated hosts that can recognize guests with high affinity and selectivity, analogous to how enzymes bind their substrates.

While its primary role is as a receptor for anions, the small size and defined interaction sites of the 1,3-dimethylguanidinium cation could allow it to act as a guest, binding within the cavity of a larger, anionic, or electron-rich host, such as a crown ether or a cyclophane. The binding would be driven by the complementary electrostatic and hydrogen bonding interactions between the host's binding sites and the cation's exterior.

Inclusion Complex Formation of this compound with Macrocyclic Receptors

The 1,3-dimethylguanidinium cation is an excellent guest for various macrocyclic receptors due to its planar structure, delocalized positive charge, and ability to act as a hydrogen bond donor. The formation of inclusion complexes is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, ion-pairing, and cation-π interactions.

Macrocyclic hosts such as calixarenes and cyclodextrins provide well-defined cavities that can encapsulate guest molecules. beilstein-journals.orgmdpi.com Water-soluble macrocycles, particularly those bearing anionic functional groups like sulfonates or phosphonates, are especially effective at binding cationic guests like the 1,3-dimethylguanidinium cation. mdpi.comnankai.edu.cn

Interaction with Calixarenes: Sulfonated calixarenes, for instance, possess a hydrophobic cavity and a rim of negatively charged sulfonate groups. This structure allows for a dual mode of interaction with the 1,3-dimethylguanidinium cation. The hydrophobic methyl groups of the guest can interact with the aromatic walls of the calixarene (B151959) cavity, while the positively charged guanidinium core engages in strong electrostatic and hydrogen-bonding interactions with the sulfonate groups at the portal of the host. nankai.edu.cnmedcraveonline.com This multipoint recognition leads to the formation of stable host-guest complexes in aqueous media. mdpi.com

Interaction with Phosphonate-Based Receptors: Research on molecular tweezers, such as those based on m-xylylene bisphosphonate, has demonstrated remarkably strong binding for guanidinium cations. mdpi.org Studies involving the isomeric N,N-dimethylguanidinium revealed that it was bound more tightly than monomethyl guanidinium, suggesting a specific and favorable binding arrangement for disubstituted guanidinium ions. mdpi.org This is attributed to the formation of multiple charge-assisted hydrogen bonds between the N-H protons of the guanidinium group and the phosphonate (B1237965) oxygen atoms. mdpi.commdpi.org The planar structure of the guanidinium core fits neatly into the preorganized cleft of the receptor, maximizing these interactions.

The table below summarizes the primary non-covalent interactions involved in the formation of inclusion complexes between the 1,3-dimethylguanidinium cation and various macrocyclic receptors.

| Macrocyclic Receptor | Primary Driving Interactions with 1,3-Dimethylguanidinium Cation |

| Sulfonated Calixarenes | Ion-Pairing, Hydrogen Bonding, Cation-π, Hydrophobic Interactions |

| Bisphosphonate Tweezers | Charge-Assisted Hydrogen Bonding, Electrostatic Interactions |

| Cyclodextrins | Hydrophobic Interactions, Van der Waals Forces |

Application of this compound in Molecular Recognition Systems

The ability of this compound to form stable and specific complexes with macrocyclic hosts makes it a useful component in the design of molecular recognition systems. Molecular recognition is the process where a host molecule selectively binds a specific guest molecule, and the principles governing this are central to areas ranging from chemical sensing to biological processes. mdpi.com

The strong and specific binding observed between dimethylguanidinium cations and synthetic receptors like bisphosphonate tweezers is a prime example of high-fidelity molecular recognition. mdpi.org In these systems, the receptor is designed to have a cavity with a shape and electronic character that is perfectly complementary to the guest. The formation of a stable 1:1 complex, with high association constants, allows for the selective detection or sequestration of the guanidinium species from a mixture. mdpi.org

Furthermore, the fundamental interactions of the guanidinium group are the basis for the function of molecular transporters, such as guanidinium-rich peptides that can carry molecules across cell membranes. nih.gov While these are more complex biological systems, the underlying principle relies on the molecular recognition of phosphate (B84403) and carboxylate groups on the cell surface by the guanidinium moieties of the transporter. nih.gov The study of simpler systems involving this compound and synthetic receptors provides valuable insights into these more complex biological recognition events.

The development of such recognition systems has potential applications in various fields:

Sensing: Host molecules functionalized with a reporter unit (e.g., a fluorophore) can signal the presence of a guanidinium guest through a change in their optical properties upon binding.

Separation Science: Immobilized macrocyclic receptors on a solid support could be used to selectively capture or separate guanidinium-containing compounds in analytical or preparative chromatography.

Catalysis: By encapsulating this compound within a catalytic macrocycle, it is possible to create enzyme-mimicking systems where the host-guest complex acts as a catalyst for specific chemical reactions.

The specificity of these interactions, governed by the precise arrangement of hydrogen bond donors and acceptors and electrostatic complementarity, underscores the utility of the 1,3-dimethylguanidinium unit as a reliable recognition motif in supramolecular chemistry.

Role of 1,3 Dimethylguanidine in Environmental Chemistry Research

Research on Adsorption and Desorption of 1,3-Dimethylguanidine in Environmental Media

As a strong base, this compound will be positively charged in most environmental systems. nih.gov This cationic nature is the dominant factor controlling its sorption behavior. It will likely adsorb to negatively charged components in soil and sediment, such as clay minerals and organic carbon, through cation exchange mechanisms. nih.govecetoc.org This means that its mobility in soil may be limited, and predictions based solely on its hydrophobicity (Koc) could be misleading.

Research on the sorption of imidacloprid (B1192907) metabolites provides a useful analogue. A study on imidacloprid-guanidine in various soil and vadose zone materials found that its sorption was highly variable and influenced by soil properties. usda.gov The Freundlich model is often used to describe such sorption processes.

| Soil/Material Name | Soil Depth (cm) | Organic Carbon (%) | Freundlich Adsorption Coefficient (Kf) |

| Parlier A | 0-25 | 0.65 | 2.05 |

| Parlier Bw | 25-56 | 0.44 | 1.14 |

| Parlier C1 | 56-91 | 0.22 | 0.48 |

| Shafter A | 0-30 | 0.55 | 1.63 |

| Shafter C1 | 30-61 | 0.25 | 0.67 |

| Shafter C3 | 91-183 | 0.13 | 0.62 |

This interactive table displays the Freundlich adsorption coefficients (Kf) for Imidacloprid-guanidine, a structurally related compound, in different soil layers. The Kf value indicates the capacity of the soil to adsorb the compound. Data sourced from a study by Papiernik et al. (2006). usda.gov

Analytical Methodologies for Research Scale Detection and Quantification of 1,3 Dimethylguanidine

Chromatographic Techniques for 1,3-Dimethylguanidine Separation

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. gantep.edu.tr High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools frequently employed for the analysis of guanidino compounds. gantep.edu.trchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally sensitive compounds like this compound. gantep.edu.tr The method forces a sample mixture in a liquid solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). gantep.edu.tr The separation is based on the differential interactions of the analyte with the stationary and mobile phases. pensoft.net

For a polar compound such as this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.net Purity assessments of this compound can be performed using RP-HPLC with a C18 column and ultraviolet (UV) detection at 254 nm.

To enhance detection sensitivity and selectivity for guanidino compounds, which may lack a strong chromophore for direct UV detection, derivatization techniques are often employed. These can be done either before the sample is injected (pre-column) or after separation (post-column).

Pre-column derivatization: Guanidino compounds can be derivatized with reagents like ninhydrin (B49086). This reaction, carried out under specific alkaline and acidic conditions at elevated temperatures, yields fluorescent derivatives that can be detected with high sensitivity. researchgate.net

Post-column derivatization: After the components are separated on the HPLC column, a reagent is introduced into the eluate to react with the target analyte. For guanidino compounds, a colorimetric method involving a post-column reaction can be used, with absorbance measured at a specific wavelength, such as 535 nm. jst.go.jp

Detection is commonly achieved using a Photodiode Array (PDA) detector, which can monitor multiple wavelengths simultaneously, or by coupling the HPLC system to a mass spectrometer (HPLC-MS) for highly sensitive and specific quantification. nih.govnih.gov

Table 1: Examples of HPLC Conditions for Guanidino Compound Analysis

| Parameter | Condition 1 (Purity Analysis) | Condition 2 (Post-Column Derivatization) | Condition 3 (Pre-Column Derivatization) |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18 | Cation-exchange resin (e.g., Hitachi #2619-F) | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile:Water | Buffer solution | Aqueous formic acid and methanol gradient |

| Derivatization | None (Direct UV) | Post-column reaction for colorimetry jst.go.jp | Pre-column with ninhydrin researchgate.net |

| Detection | UV at 254 nm | Colorimetric at 535 nm jst.go.jp | Fluorescence (Excitation: 390 nm, Emission: 470 nm) researchgate.net |

Gas Chromatography (GC) Approaches for Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. chromatographyonline.com Since this compound is a non-volatile salt, it must first be converted into a volatile derivative before it can be analyzed by GC. researchgate.net This derivatization step is crucial for its analysis.

A common derivatization strategy for guanidino compounds involves reaction with hexafluoroacetylacetone (B74370) and ethyl chloroformate in an aqueous phase at a pH of 9. researchgate.net This process creates volatile derivatives that can be effectively separated on a GC column. The separation is typically performed on a polar stationary phase, such as an HP-INNOWAX column, which is suitable for separating polar analytes. researchgate.netresearchgate.net The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of different components from the column based on their boiling points and interaction with the stationary phase. chromatographyonline.com

Detection of the eluted derivatives is often accomplished using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a mass spectrometer (GC-MS). researchgate.net GC coupled with tandem mass spectrometry (GC-MS/MS) provides even greater selectivity and sensitivity, allowing for the detection of trace amounts of the analyte by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. researchgate.net

Table 2: Example of GC Conditions for Guanidino Compound Derivative Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagents | Hexafluoroacetylacetone and ethyl chloroformate researchgate.net |

| Stationary Phase | Polar phase, e.g., HP-INNOWAX or HP-5 researchgate.netresearchgate.net |

| Carrier Gas | Helium or Nitrogen chromatographyonline.comresearchgate.net |

| Temperature Program | Initial temp 90°C, ramped to 220°C researchgate.net |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS/MS) researchgate.netresearchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is exceptionally well-suited for the separation of highly polar and hydrophilic compounds like this compound. nih.govijpsjournal.com This technique uses a polar stationary phase (such as bare silica (B1680970), or columns bonded with amino, amide, or diol functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. nih.govijpsjournal.com

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. nih.gov More hydrophilic analytes are retained more strongly. nih.gov Secondary interactions, such as hydrogen bonding and electrostatic interactions with residual silanol (B1196071) groups on the silica surface, also contribute to the separation. ijpsjournal.com

HILIC is highly compatible with mass spectrometry detection because the high organic content of the mobile phase facilitates efficient spray formation and desolvation in the electrospray ionization (ESI) source, leading to enhanced sensitivity. nih.gov The choice of stationary phase and the pH and ionic strength of the mobile phase are critical parameters for optimizing separation in HILIC. mdpi.comlongdom.org Zwitterionic stationary phases, for instance, have also been developed for HILIC separations. longdom.orggoogle.com

Table 3: Common Stationary and Mobile Phases in HILIC for Polar Compound Analysis

| Component | Examples | Function |

|---|---|---|

| Stationary Phases | Bare Silica, Amino (NH2), Amide, Diol, Zwitterionic (ZIC-HILIC) nih.govlongdom.org | Provides a polar surface for the formation of a water layer and interaction with polar analytes. |

| Mobile Phase (Organic) | Acetonitrile mdpi.com | The main, less polar component of the mobile phase. |

| Mobile Phase (Aqueous) | Water with buffers (e.g., Ammonium Formate, Formic Acid) mdpi.com | The polar component that forms the hydrated layer on the stationary phase. Buffers control pH and ionic strength. |

Electrophoretic Methods for this compound Analysis

Electrophoresis is a separation technique based on the differential migration of charged species within an electric field. uomustansiriyah.edu.iq For small molecules like this compound, capillary electrophoresis is the most relevant and powerful electrophoretic method. colby.edu

Capillary Electrophoresis (CE) for this compound Quantification

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in a narrow-bore fused-silica capillary filled with an electrolyte solution, known as the background electrolyte. colby.edu When a high voltage is applied across the capillary, charged analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF) of the bulk solution. usp.org

As a strong base, this compound will be protonated and exist as a cation in typical acidic to neutral buffer systems. In a standard fused-silica capillary, the inner wall is negatively charged at pH values above 3, which induces a bulk flow of the buffer towards the cathode (the negative electrode). usp.org Cations like this compound are attracted to the cathode and will therefore migrate quickly through the capillary, resulting in rapid analysis times. usp.org

The separation in the most common mode, Capillary Zone Electrophoresis (CZE), is based on differences in the charge-to-size ratio of the analytes. sciex.com This allows for the separation of this compound from other charged impurities or components in a mixture. Optimization of a CE method involves adjusting several parameters, including:

Buffer Composition and pH: Affects the charge of the analyte and the magnitude of the electroosmotic flow. usp.org

Applied Voltage: Higher voltages lead to faster separations but also generate more Joule heating, which can affect resolution. colby.edu

Capillary Dimensions: Longer capillaries provide better resolution but result in longer analysis times. usp.org

Temperature: Controlling the capillary temperature is crucial for ensuring reproducible migration times. usp.org